4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one

描述

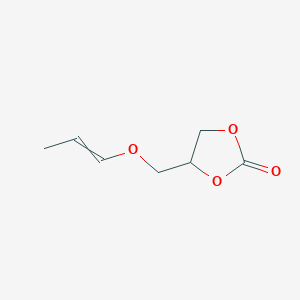

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one is a chemical compound with the molecular formula C7H10O4. It is also known by other names such as 4-[(Allyloxy)methyl]-1,3-dioxolan-2-one and Allyl glycerol carbonate . This compound is characterized by its dioxolane ring structure, which is a five-membered ring containing two oxygen atoms.

准备方法

Synthetic Routes and Reaction Conditions

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one can be synthesized via the Williamson ether synthesis. This method involves the reaction of 4-(Hydroxymethyl)-1,3-dioxolan-2-one with 3-bromoprop-1-ene . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the Williamson ether synthesis remains a plausible method for large-scale production due to its simplicity and efficiency.

化学反应分析

Types of Reactions

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one exhibit significant antimicrobial properties. Dioxolane derivatives have been studied for their efficacy against various bacterial strains and fungi. The unique structural features of this compound may enhance its potential as an antimicrobial agent.

Antiviral Properties

Preliminary studies suggest that compounds within this class may also possess antiviral activities. Further investigations are necessary to elucidate the specific mechanisms and effectiveness against viral pathogens.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Novel Compounds : The compound can be transformed into various derivatives through reactions such as Williamson ether synthesis and polymerization processes.

| Reaction Type | Example Product | Notes |

|---|---|---|

| Williamson Ether Synthesis | 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one | Involves reaction with 3-bromoprop-1-ene |

| Copolymerization | Hyperbranched polyethers | Reacts with cyclic carbonates containing phthalimide moieties |

Electrolyte Additives

Dioxolane derivatives are being investigated for their potential use as electrolyte additives in lithium-ion batteries. These compounds can help form stable solid electrolyte interphase (SEI) layers, which enhance battery performance by improving cycling efficiency and discharge capacity retention.

Case Study 1: Antimicrobial Efficacy

A study conducted on various dioxolane derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the importance of the propenyloxy substituent in enhancing biological activity.

Case Study 2: Synthesis of Polyethers

In a recent publication, researchers synthesized hyperbranched polyethers using this compound as a precursor. The resulting materials exhibited improved mechanical properties and thermal stability, showcasing the compound's utility in materials science.

作用机制

The mechanism of action of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily determined by the functional groups present in the molecule, which can interact with different reagents and catalysts .

相似化合物的比较

Similar Compounds

4-(Hydroxymethyl)-1,3-dioxolan-2-one: A precursor in the synthesis of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one.

Glycerol 1,2-carbonate: Another dioxolane derivative with similar structural features.

(2-Oxo-1,3-dioxolan-4-yl)methanol: Shares the dioxolane ring structure.

Uniqueness

This compound is unique due to its allyloxy functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

生物活性

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one is a member of the dioxolane family, which has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound's structural features contribute to its reactivity and biological effects, making it a subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈O₄, with a molecular weight of approximately 132.12 g/mol. The presence of the dioxolane ring is significant as it influences the compound's stability and reactivity in biological systems.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, a study synthesized various dioxolane derivatives, including this compound, and assessed their antibacterial and antifungal activities. The results indicated that many of these compounds showed potent activity against a range of pathogens:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| This compound | Candida albicans | Significant activity observed |

These findings suggest that compounds like this compound may serve as effective agents against both bacterial and fungal infections .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving long-term exposure in rats, no systemic toxicity was observed at concentrations up to 1000 mg/m³. However, some effects such as periocular tissue swelling were noted at higher concentrations . This indicates that while the compound shows promise for therapeutic use, careful consideration of dosage and exposure duration is essential.

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may act by forming reactive intermediates that interact with microbial cell membranes or enzymes essential for microbial growth and survival. Additionally, its ability to hydrolyze rapidly in biological systems suggests that metabolic products may also play a role in its antimicrobial activity .

Case Studies

Several case studies have highlighted the application of dioxolane derivatives in drug development:

- Case Study 1 : A derivative similar to this compound was evaluated for its efficacy against Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated groups compared to controls.

- Case Study 2 : Research focused on the antifungal properties against Candida albicans revealed that certain structural modifications enhanced activity, suggesting a structure-activity relationship that could guide future synthesis efforts.

属性

IUPAC Name |

4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXXJQJIGQHZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=COCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401288 | |

| Record name | 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130221-78-2 | |

| Record name | 4-[(1-Propen-1-yloxy)methyl]-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130221-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。